molecular formula C24H18ClN3O4S B2903672 N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-72-3

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B2903672
CAS No.: 688055-72-3
M. Wt: 479.94
InChI Key: VRZAYFYZNSBTQO-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a synthetic small molecule based on a complex quinazolinone scaffold. This compound is intended for research and laboratory use only. It is not approved for use in humans or animals, nor for any diagnostic, therapeutic, or cosmetic applications. The core structure of this molecule incorporates a [1,3]dioxolo[4,5-g]quinazolinone system, a heterocyclic framework recognized for its diverse biological activities in scientific literature . Specifically, the 8-oxo-6-thioxo (sulfanylidene) functional groups are key structural features that may influence the compound's interaction with biological targets. Research into analogous quinazolinone derivatives has indicated potential for various biological activities, serving as valuable tools for probing biochemical pathways . The molecule is further functionalized with a 3-chlorobenzyl group via an amide linkage, a common pharmacophore in medicinal chemistry that can modulate properties like lipophilicity and target binding. APPLICATIONS & RESEARCH VALUE: • Chemical Biology Probe: This compound is designed for in vitro research to investigate the structure-activity relationships (SAR) of complex quinazolinone derivatives and their interactions with enzymes or cellular receptors. • Medicinal Chemistry Research: It may serve as a key intermediate or target molecule in the synthesis and development of novel heterocyclic compounds for exploratory pharmacological studies . • Mechanistic Studies: The structural features, including the thioxo and chlorophenyl motifs, make it a candidate for studying specific protein-ligand interactions and inhibition mechanisms in controlled laboratory settings. Researchers should consult the safety data sheet (SDS) before use. This product is for research use only and is not intended for any human or veterinary use.

Properties

CAS No.

688055-72-3

Molecular Formula

C24H18ClN3O4S

Molecular Weight

479.94

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C24H18ClN3O4S/c25-17-3-1-2-15(8-17)11-26-22(29)16-6-4-14(5-7-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33)

InChI Key

VRZAYFYZNSBTQO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against a range of pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Study : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Mechanistic Insights

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : It exhibits antioxidant properties that protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Derivatives

Compound 11b (N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine)

  • Structural Similarities : Shares a quinazoline core but replaces the [1,3]dioxolo ring with a triazolo group. The methylsulfanyl and benzylidene hydrazine substituents introduce distinct electronic effects.
  • The molecular weight (348 g/mol) is significantly lower than the target compound (estimated >500 g/mol), suggesting differences in pharmacokinetics .

CAS 896705-12-7 (Piperazine-Linked Analog)

  • Structural Similarities : Contains the same 8-oxo-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-7-ylmethyl group but replaces the 3-chlorophenylmethyl with a 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl chain.
  • Key Differences : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility and receptor interactions. The extended alkyl chain increases molecular weight (592.1 g/mol) and could influence bioavailability .
Benzamide Derivatives

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

  • Structural Similarities : Shares the benzamide scaffold but substitutes the quinazoline-dioxolo group with a thiazolidinedione ring.

Sulfamethoxazole-Derived Thiadiazin-Benzamide

  • Structural Similarities : Incorporates a sulfonamide group and a thiadiazine ring linked to benzamide.
  • Key Differences : The sulfonamide and thiadiazine groups are associated with antibacterial activity (e.g., sulfonamide antibiotics), whereas the target compound’s quinazoline-dioxolo system may target eukaryotic enzymes .
Heterocyclic Sulfur-Containing Compounds

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine

  • Structural Similarities : Features a chlorophenyl group and sulfur-related reactivity (dehydrosulfurization during synthesis).
  • The trichloromethyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s sulfanylidene group .

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
Target Compound C₂₄H₁₇ClN₂O₄S (est.) ~480 (est.) Quinazoline-dioxolo, sulfanylidene, benzamide Kinase/protease inhibition (hypothesized)
CAS 896705-12-7 C₃₀H₃₀ClN₅O₄S 592.1 Piperazine, quinazoline-dioxolo CNS targets (speculative)
Compound 11b C₁₈H₁₆N₆S 348 Triazoloquinazoline, methylsulfanyl Anticancer (literature reports)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide C₁₇H₁₂N₂O₃S 324.35 Thiazolidinedione, benzamide PPAR modulation

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Quinazoline core formation : Cyclization of substituted anilines with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Functional group coupling : The benzamide moiety is introduced via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
    Key variables include solvent choice (DMF for solubility vs. DCM for mild conditions), reaction time, and catalyst selection (e.g., Pd catalysts for cross-coupling steps).

Q. How can researchers confirm the structural integrity of the synthesized compound?

Structural validation requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 494.0 (calculated for C24H18ClN3O4SC_{24}H_{18}ClN_3O_4S) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC50_{50} determination using fluorogenic substrates) .
  • Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity data across similar quinazoline derivatives?

Conflicting data may arise from:

  • Structural variations : Minor substituent changes (e.g., 3-chlorophenyl vs. 4-chlorophenyl) alter steric/electronic profiles, impacting target binding .
  • Assay conditions : Differences in buffer pH, ion concentration, or cell line selection (e.g., HEK293 vs. HeLa) can skew results .
    Methodology :
  • Perform head-to-head comparisons under standardized conditions.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the dioxolo group) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Functional group substitution : Replace the chlorophenyl group with methoxy or nitro variants to assess electronic effects on activity .
  • Scaffold hopping : Modify the quinazoline core to pyrido[2,3-d]pyrimidine to evaluate rigidity and π-stacking potential .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify essential features (e.g., sulfanylidene group for hydrogen bond acceptance) .

Q. How can researchers address poor solubility in pharmacological assays?

  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (50–200 nm) using solvent evaporation .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain biocompatibility .

Q. What advanced analytical techniques are required to study its metabolic stability?

  • LC-MS/MS : Quantify metabolites in microsomal incubations (human liver microsomes, NADPH cofactor) .
  • Stable isotope labeling : 13C^{13}C- or 2H^{2}H-labeled analogs to track metabolic pathways .
  • CYP450 inhibition assays : Identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) using fluorometric kits .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for its redox-sensitive thione group?

  • Redox buffer systems : Include glutathione (1–10 mM) in assay buffers to mimic intracellular conditions .
  • Time-resolved assays : Monitor activity over 24–72 hours to capture delayed effects from thione-thiol tautomerism .
  • Control experiments : Use antioxidants (e.g., ascorbic acid) to isolate redox-mediated vs. target-specific effects .

Q. What statistical approaches are recommended for analyzing heterogeneous bioactivity data?

  • Multivariate analysis : Principal component analysis (PCA) to cluster activity patterns across cell lines .
  • Dose-response modeling : Fit data to Hill or log-logistic models (e.g., drc package in R) for robust IC50_{50}/EC50_{50} estimation .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters .

Q. How can researchers validate computational predictions of its mechanism of action?

  • Mutagenesis studies : Introduce point mutations in predicted binding residues (e.g., Ala scanning in kinase domains) .
  • Crystallography : Co-crystallize the compound with its target (e.g., X-ray diffraction at 1.5–2.0 Å resolution) .
  • Thermal shift assays : Monitor target protein melting temperature (TmT_m) shifts upon ligand binding .

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